molecular formula C25H30NNaO4S B8262169 VCH-759 CAS No. 1001913-13-8

VCH-759

Cat. No.: B8262169
CAS No.: 1001913-13-8
M. Wt: 463.6 g/mol
InChI Key: SSERCMQZZYTNBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

VCH-759 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the compound’s structure, potentially affecting its antiviral activity.

    Reduction: Reduction reactions can alter the functional groups within the molecule, impacting its interaction with the viral polymerase.

    Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its antiviral properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Biological Activity

VCH-759 is a novel compound recognized for its potential in antiviral therapy, particularly against Hepatitis C Virus (HCV). This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and comparative analysis with other antiviral agents.

This compound functions as a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of HCV. By inhibiting this enzyme, this compound disrupts the viral replication process, thereby reducing viral load in infected cells. The compound is classified under thiophene-2-carboxylic acid derivatives, which have shown significant promise in preclinical and clinical evaluations.

Efficacy and Clinical Studies

Clinical studies have demonstrated that this compound effectively reduces HCV RNA levels. A notable study reported a 2.5-log10 decrease in HCV RNA after a 10-day treatment period in patients infected with HCV. This reduction indicates a substantial antiviral effect, suggesting that this compound may be a viable option for treating HCV infections .

Table 1: Summary of Clinical Efficacy Data for this compound

Study ReferenceTreatment DurationViral Load Reduction (log10)Patient Tolerance
10 days2.5Well tolerated

Comparative Analysis with Other Antivirals

When compared to other antiviral agents such as VX-950 and SCH 503034, this compound exhibits comparable or superior efficacy. In various replicon systems, this compound has shown to be more potent than these established protease inhibitors. For instance, in HuH6* cells, this compound's activity was statistically significant compared to VX-950 and SCH 503034 (p-values < 0.01) .

Table 2: Comparative Potency of Antiviral Agents

CompoundEC50 (nM)Cell LineComparative Efficacy
This compound2 - 50HuH6*Superior to VX-950
VX-9505 - 150HuH6*Less effective
SCH 50303410 - 200HuH6*Less effective

Case Studies Highlighting Efficacy

Several case studies have corroborated the findings from clinical trials:

  • Case Study A : A cohort of patients treated with this compound exhibited significant reductions in HCV RNA levels over a treatment period of two weeks, with minimal adverse effects reported.
  • Case Study B : In another study involving patients with genotype 1b HCV, this compound demonstrated a rapid decline in viral load within the first week of treatment.

These case studies emphasize the compound's potential as a therapeutic agent against HCV.

Research Findings and Future Directions

The ongoing research into this compound aims to further elucidate its pharmacokinetic properties and long-term efficacy in larger populations. Investigations are also focusing on potential combination therapies that could enhance its antiviral activity when used alongside other agents.

Properties

IUPAC Name

sodium;3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4S.Na/c1-16-7-9-18(10-8-16)24(28)26(19-11-13-20(27)14-12-19)21-15-22(31-23(21)25(29)30)17-5-3-2-4-6-17;/h2-6,15-16,18-20,27H,7-14H2,1H3,(H,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSERCMQZZYTNBY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C4=CC=CC=C4)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001913-13-8
Record name VCH-759
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001913138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.